molecular formula C2H5NOS B1297541 Thioglycine CAS No. 758-10-1

Thioglycine

Cat. No. B1297541
CAS RN: 758-10-1
M. Wt: 91.13 g/mol
InChI Key: CYFJIBWZIQDUSZ-UHFFFAOYSA-N
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Description

Thioglycine is a compound with the molecular formula C2H5NOS . It is a 6-thiopurine analogue of the naturally occurring purine bases hypoxanthine and guanine .


Synthesis Analysis

Thioglycine is synthesized by the enzyme thioglycine synthase, which requires Mg(2+). The enzyme is found in anaerobic methanogenic and methanotrophic archaea, where it modifies a glycine residue .


Molecular Structure Analysis

Thioglycine has a conformational mobility due to rotation about intermolecular axes i.e. C-N, C-S and C-C . A conformational analysis of thioglycine was performed using DFT and MP2 computational methods at different basis sets .


Chemical Reactions Analysis

Thioglycine synthase catalyzes the reaction ATP + glycyl- [methyl-coenzyme M reductase] + hydrogen sulfide <=> ADP + phosphate + thioglycyl- [methyl-coenzyme M reductase] .


Physical And Chemical Properties Analysis

Thioglycine has a density of 1.2±0.1 g/cm3, boiling point of 179.8±23.0 °C at 760 mmHg, vapour pressure of 0.9±0.3 mmHg at 25°C, enthalpy of vaporization of 41.6±3.0 kJ/mol, and flash point of 62.6±22.6 °C .

Scientific Research Applications

Thioglycine in Thiamin Biosynthesis

Thioglycine plays a vital role in thiamin biosynthesis. The thiO gene in Bacillus subtilis encodes an FAD-dependent glycine oxidase known as ThiO, which is crucial for the biosynthesis of the thiazole moiety of thiamin pyrophosphate. The enzyme ThiO is a homotetramer with each monomer having a molecular mass of 42 kDa. ThiO's structure and its enzymatic role in thiazole biosynthesis were thoroughly examined, demonstrating its significance in the biosynthetic pathway (Settembre et al., 2003).

Role in Producing Hydrogen Sulfide

Thioglycine has been identified as a biologically active H₂S-donor. Stable under acidic and basic conditions, thioglycine releases hydrogen sulfide in the presence of bicarbonate. This release of H₂S has been observed to enhance cGMP formation and promote vasorelaxation in mouse aortic rings. Given hydrogen sulfide's potential in reducing arterial hypertension and oxidative stress, thioglycine's role as an H₂S donor is highly significant in the context of cardiovascular disease treatment (Zhou et al., 2012).

Post-Translational Modification in Enzymes

Thioglycine is involved in post-translational modifications of enzymes, particularly in methanogenic and methanotrophic Archaea. It is specifically incorporated into the enzyme methyl-coenzyme M reductase (MCR) as a thioglycine modification, which is hypothesized to enhance protein stability. This modification suggests its significant evolutionary role in thermophilic ancestors (Nayak et al., 2017).

Applications in Nanotechnology

Thioglycine is used in the field of nanotechnology, particularly in the functionalization of gold nanoparticles with oligonucleotides. Thioglycine-containing derivatives have shown higher stability and loadings in gold nanoparticle conjugates compared to conventional thiol-oligonucleotides. This property is particularly valuable for diagnostic tools and gene silencing experiments (Pérez-Rentero et al., 2014).

Role in Plant Stress Responses

In plants, thioglycine and other low-molecular-weight thiols are heavily involved in maintaining cellular redox homeostasis. They play crucial roles in plant responses to stress factors and in regulating cellular metabolism. Understanding thiols, including thioglycine, in plant physiology provides insight into their roles in stress adaptation and metabolic regulation (Pivato et al., 2014).

Conformational Analysis and Theoretical Studies

Conformational analysis of thioglycine molecules has been conducted to understand its polymorphism in different states, such as in crystal structure, solution, or gas phase. This analysis is crucial for its applications in various fields including pharmaceuticals, where thioglycine derivatives are used as fungicides and exert cardioprotective effects (Kaur & Singh, 2018).

Safety And Hazards

Thioglycine is a slow-releasing H2S donor and exerts cardioprotection in anesthetized rabbits through activation of Akt kinase .

Future Directions

Thioglycine plays an important role in mediating global levels of methane by catalyzing a reversible reaction that leads to the production or consumption of this potent greenhouse gas in methanogenic and methanotrophic archaea . In the future, broader surveys of diverse ACRs coupled with laboratory-based genetic experiments are expected .

properties

IUPAC Name

2-aminoethanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NOS/c3-1-2(4)5/h1,3H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFJIBWZIQDUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335011
Record name Aminothioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioglycine

CAS RN

758-10-1
Record name Thioglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=758-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminothioacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC58U6NVC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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